molecular formula C5H4ClNO2S B13111650 3-Chloropyridine-4-sulfinicacid

3-Chloropyridine-4-sulfinicacid

Cat. No.: B13111650
M. Wt: 177.61 g/mol
InChI Key: GLCWPVGFOACLCU-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name 3-chloropyridine-4-sulfinic acid derives from the pyridine ring numbering system, where the chlorine substituent occupies position 3 and the sulfinic acid (-SO₂H) group resides at position 4 (Figure 1). This nomenclature adheres to Rule C-14.4 of the Blue Book, prioritizing functional group suffixes in descending order of seniority (sulfinic acid > chloro).

Isomeric distinctions arise from positional variations of substituents. For example:

  • 2-Chloropyridine-3-sulfinic acid (PubChem CID 2762814) places chlorine at position 2 and sulfinic acid at position 3.
  • 2-Chloropyridine-4-sulfinic acid (CID 123652264) features chlorine at position 2 and sulfinic acid at position 4.

These isomers exhibit distinct physicochemical properties due to differences in electronic effects and steric interactions. A comparative analysis of their molecular geometries reveals that the relative positions of substituents significantly influence dipole moments and hydrogen-bonding capabilities.

Compound Chloro Position Sulfinic Acid Position Molecular Formula
3-Chloropyridine-4-sulfinic acid 3 4 C₅H₄ClNO₂S
2-Chloropyridine-3-sulfinic acid

Properties

Molecular Formula

C5H4ClNO2S

Molecular Weight

177.61 g/mol

IUPAC Name

3-chloropyridine-4-sulfinic acid

InChI

InChI=1S/C5H4ClNO2S/c6-4-3-7-2-1-5(4)10(8)9/h1-3H,(H,8,9)

InChI Key

GLCWPVGFOACLCU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1S(=O)O)Cl

Origin of Product

United States

Preparation Methods

Key Reagents:

Reaction Medium:

  • Phosphorus oxychloride often serves as both reagent and solvent.
  • Organic solvents such as toluene, ethylene chloride, chloroform, or methyl tert-butyl ether (MTBE) are used for extraction and purification steps.

Typical Procedure:

  • Mix hydroxypyridine sulfonic acid with phosphorus trichloride and phosphorus oxychloride.
  • Heat the mixture to reflux (~80–110 °C).
  • Slowly introduce chlorine gas over several hours (e.g., 3-4 hours) while maintaining reflux.
  • Reaction proceeds with the substitution of hydroxyl groups by chlorine and formation of sulfonyl chlorides.
  • After reaction completion, excess reagents and byproducts (POCl3, PCl3) are removed by vacuum distillation.
  • The residue is extracted with an organic solvent and washed with water to remove impurities.

Detailed Reaction Example

Step Reagents & Conditions Observations/Outcomes
1 4-hydroxypyridine-3-sulfonic acid (e.g., 56.3 g, 0.32 mol) + phosphorus trichloride (e.g., 103 g, 0.75 mol) + phosphorus oxychloride (e.g., 25 g) Heated to reflux (~80 °C) under stirring
2 Chlorine gas (e.g., 44.5 g, 0.62 mol) introduced gradually over 3-4 hours Temperature rises to 103-108 °C; solution turns almost clear after 20 hours
3 Post-reaction heating at 105-110 °C for 20 hours Complete chlorination and sulfonyl chloride formation
4 Vacuum distillation to remove POCl3 and PCl3 Residue contains chloropyridine sulfonyl chloride
5 Residue dissolved in toluene, filtered, washed with water Organic phase purified
6 Addition of acetone (15% relative to toluene) and dropwise addition of 24% aqueous ammonia Formation of sulfonamide precipitate
7 Stirring for 9 hours at 20-25 °C, pH ~9 Product filtered, washed, and dried
Yield Approximately 83-84% isolated yield Purity ~99.7% by HPLC; melting point ~153 °C (decomposition)

This example is adapted from patent sources describing the preparation of chloropyridine sulfonyl chlorides and related sulfonamides, which are closely related to 3-chloropyridine-4-sulfinic acid derivatives.

Mechanistic Insights and Reaction Control

  • The chlorination involves substitution of hydroxyl groups on the pyridine ring and sulfonic acid moiety by chlorine atoms.
  • Phosphorus trichloride acts as a chlorinating agent and reacts with chlorine gas to form phosphorus oxychloride in situ, which serves as a solvent and facilitates the reaction.
  • The reaction temperature is carefully controlled to optimize chlorination without decomposition.
  • Chlorine gas introduction rate controls the reaction progress and minimizes side reactions.
  • Excess phosphorus trichloride is used to drive the reaction to completion.
  • Post-reaction workup involves removal of phosphorus oxychloride and phosphorus trichloride by vacuum distillation, followed by extraction and purification.

Alternative Methods and Variations

  • Use of phosphorus pentachloride (PCl5) as chlorinating agent is reported but less favored due to handling difficulties and aggressive nature.
  • Solvents such as chloroform can be used in place of ethylene chloride or toluene, although solvent volumes may need adjustment due to solubility differences.
  • Addition of acetone during ammonia treatment prevents caking of the product and improves phase mixing, accelerating the reaction.
  • Methyl tert-butyl ether (MTBE) can substitute toluene as the organic solvent in some protocols.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting material 4-hydroxypyridine-3-sulfonic acid Primary precursor
Chlorinating agent Phosphorus trichloride + chlorine gas Stoichiometric or slight excess PCl3
Solvent Phosphorus oxychloride (reaction), toluene/EtCl2 (workup) POCl3 also formed in situ
Reaction temperature 80–110 °C (reflux) Controlled to avoid decomposition
Chlorine gas addition time 3–4 hours Gradual addition for controlled chlorination
Post-reaction stirring 20 hours at ~105 °C Ensures complete reaction
Product isolation Vacuum distillation, extraction, ammonia precipitation High purity and yield
Yield 83–95% Depending on exact method
Purity >99% (HPLC) High purity suitable for pharmaceutical use

Research Findings and Industrial Relevance

  • The described processes yield chloropyridine sulfonyl chlorides and sulfonamides with high purity and yield, suitable as intermediates in pharmaceutical synthesis.
  • The method's scalability and reproducibility are supported by patent literature, with emphasis on safety and efficiency in handling chlorine and phosphorus reagents.
  • The use of phosphorus oxychloride as both reagent and solvent reduces the need for additional solvents and simplifies purification.
  • Control of reaction parameters such as temperature, chlorine gas flow rate, and solvent choice is critical for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloropyridine-4-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced pyridine compounds, and various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 3-Chloropyridine-4-sulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The chlorine atom can undergo substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloropyridine-3-sulfonyl Chloride

  • Structure : Chlorine at C4, sulfonyl chloride (-SO₂Cl) at C3.
  • Reactivity : The sulfonyl chloride group is highly reactive, serving as an acylating agent in nucleophilic substitutions. This contrasts with the sulfinic acid group (-SO₂H), which exhibits moderate reactivity and is prone to oxidation or salt formation.
  • Applications : Primarily used as a synthetic intermediate for sulfonamides or sulfonate esters in industrial settings .
  • Handling : Classified as a hazardous chemical (GHS identifiers) due to its corrosive and reactive nature, requiring stringent safety protocols compared to sulfinic acids .

2-Chloropyridine-3,4-dicarboxylic Acid

  • Structure : Chlorine at C2, carboxylic acid (-COOH) groups at C3 and C4.
  • Acidity : Carboxylic acids (pKa ~2.3–4.5) are weaker acids than sulfinic acids (pKa ~1.5), influencing solubility and metal-chelation capabilities.
  • Applications : Used in polymer chemistry and metal coordination complexes due to its dual carboxylate functionality, unlike the sulfinic acid’s single acidic site .

3,6-Dichloropyridine-2-carboxylic Acid

  • Structure : Two chlorine atoms at C3 and C6, carboxylic acid at C2.
  • Toxicity : Dichlorinated pyridines may require stricter handling guidelines under protocols for moderate chronic toxicity, as outlined in chemical safety frameworks .

4-Pyridinesulfonic Acid

  • Structure : Sulfonic acid (-SO₃H) at C4, lacking a chlorine substituent.
  • Acidity : Sulfonic acids (pKa ~-1.5) are significantly stronger acids than sulfinic acids, making them suitable for ion-exchange resins or catalysts.
  • Synthesis : Prepared via sulfonation with sulfuric acid, contrasting with sulfinic acids, which are often derived from thiol oxidation or sulfinyl halide intermediates .

Comparative Data Table

Compound Functional Groups Acidity (pKa) Reactivity Profile Key Applications
3-Chloropyridine-4-sulfinic acid -Cl (C3), -SO₂H (C4) ~1.5 Salt formation, oxidation Pharmaceutical intermediates
4-Chloropyridine-3-sulfonyl chloride -Cl (C4), -SO₂Cl (C3) N/A Acylation, hydrolysis Sulfonamide synthesis
2-Chloropyridine-3,4-dicarboxylic acid -Cl (C2), -COOH (C3/C4) ~2.3–4.5 Metal chelation, polymerization Polymers, catalysts
4-Pyridinesulfonic acid -SO₃H (C4) ~-1.5 Strong acid catalysis Ion-exchange resins

Research Findings and Implications

  • Structural Influence : The position of chlorine and sulfinic acid groups on the pyridine ring dictates electronic effects. For instance, C3 chlorine in 3-chloropyridine-4-sulfinic acid may direct electrophilic substitutions to the C4 position, a feature exploited in regioselective syntheses .
  • Toxicity Considerations : Chloropyridine derivatives with sulfonic/sulfinic groups may fall under moderate chronic toxicity categories, necessitating adherence to safety protocols such as fume hood use and personal protective equipment .
  • Synthetic Utility : Sulfinic acids are pivotal in creating sulfoxides or sulfonamides, whereas sulfonyl chlorides (e.g., 4-chloropyridine-3-sulfonyl chloride) are preferred for rapid functionalization due to their high reactivity .

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